2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide
Description
The compound 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide features a central isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at position 5 with a 3,4-dimethoxyphenyl group. The isoxazole is linked via an acetamide moiety to an N-isopropyl group.
- Methoxy substituents: Electron-donating groups that enhance solubility and may interact with hydrophobic enzyme pockets.
- Isoxazole core: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
- N-Isopropylacetamide: A bulky substituent that may influence steric interactions and pharmacokinetics.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)17-16(19)9-12-8-14(22-18-12)11-5-6-13(20-3)15(7-11)21-4/h5-8,10H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXXEEFZXJKCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.
Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the N-Isopropylacetamide Moiety: This step involves the acylation of the isoxazole ring with isopropylamine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the amide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Substitution Reactions: Palladium catalysts for cross-coupling reactions, acid or base catalysts for nucleophilic substitutions.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The 3,4-dimethoxyphenyl group is a critical feature. Comparisons with other phenyl-substituted analogs include:
Key Findings :
- Methoxy vs. Chloro : Methoxy groups (electron-donating) in curcumin analogs correlate with antioxidant and enzyme-inhibitory activities, whereas chloro groups (electron-withdrawing) in propanil favor herbicidal use .
- Positional Effects : 3,4-Dimethoxy substitution in Verapamil contributes to cardiovascular activity, suggesting similar substituents in the target compound may target enzymes or receptors in related pathways .
Heterocyclic Core Variations
The isoxazole ring distinguishes the target compound from other heterocycles:
Key Findings :
- Isoxazole vs.
- Pyrimidinone: The fused pyrimidinone ring in offers rigidity, which could enhance binding affinity but reduce metabolic flexibility compared to isoxazole .
Acetamide Substituent Modifications
The N-isopropyl group on the acetamide moiety influences steric and pharmacokinetic properties:
Key Findings :
- N-Isopropyl : The bulky isopropyl group may reduce solubility but improve membrane permeability and target residence time compared to smaller substituents (e.g., cyclopropyl) .
- Sulfamoyl vs. Acetamide : Sulfamoyl groups () increase hydrophilicity, favoring renal excretion, whereas the target’s acetamide may prolong half-life .
Research Findings from Structural Analogs
- Antioxidant Activity : Curcumin analogs with 3,4-dimethoxy groups exhibit strong radical scavenging (IC50: <10 μM), suggesting the target compound may share this trait .
- Low Toxicity: Curcumin analogs and triazole derivatives () show low cytotoxicity in normal cells, a favorable indicator for the target compound’s safety profile .
Biological Activity
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide, with the CAS number 953233-41-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O4, with a molecular weight of 366.4 g/mol. The structure includes an isoxazole ring, which is known for its biological significance in various therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 953233-41-5 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, the cytotoxic evaluation of related isoxazole derivatives showed selective toxicity against various human tumor cell lines, particularly leukemia cells .
Case Study:
In a study evaluating the cytotoxic effects of several isoxazole derivatives, compounds demonstrated varying degrees of activity against human tumor cell lines. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring could enhance cytotoxicity .
The mechanism by which this compound exerts its effects may involve the modulation of specific cellular pathways. Isoxazole derivatives are known to interact with various receptors and enzymes, potentially influencing apoptotic pathways and inhibiting cell proliferation.
Potential Mechanisms:
- Receptor Interaction: Binding to specific receptors may alter signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition: Inhibition of enzymes critical for tumor growth could be a key mechanism.
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound can inhibit key enzymes involved in cancer progression. For instance, kynurenine monooxygenase inhibitors have been studied for their potential to affect metabolic pathways associated with cancer metabolism .
Comparative Analysis
A comparative analysis of various isoxazole derivatives reveals that structural variations significantly impact biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
